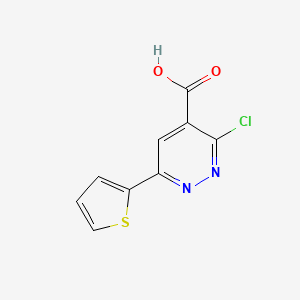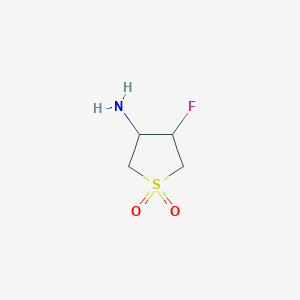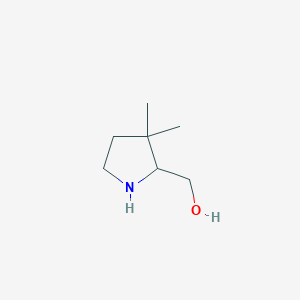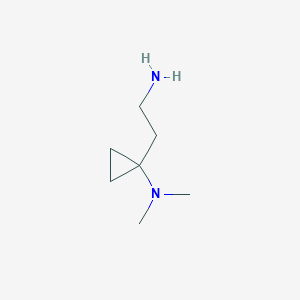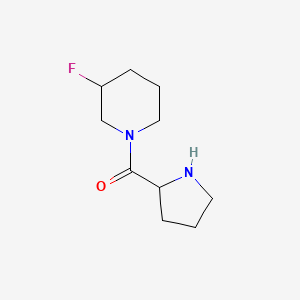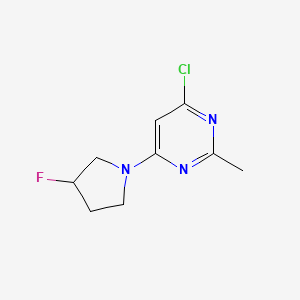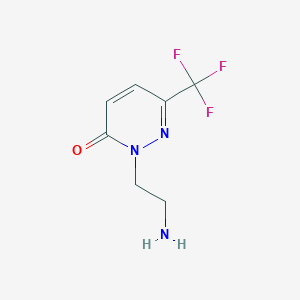
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one
Descripción general
Descripción
2-(2-Aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one, also known as 2-AE-6-TFMP, is a novel trifluoromethylated pyridazinone derivative with promising biological activities. It has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. 2-AE-6-TFMP has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities, as well as being a potential drug candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. It has been studied for its potential application in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In addition, 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to possess neuroprotective and anti-Alzheimer’s disease activities.
Mecanismo De Acción
The exact mechanism of action of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one is still not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors, such as cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and nuclear factor-kappa B (NF-κB). In addition, 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to inhibit the production of nitric oxide (NO), which is a key mediator of inflammation.
Efectos Bioquímicos Y Fisiológicos
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities. In addition, it has been found to possess neuroprotective and anti-Alzheimer’s disease activities. Furthermore, 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to inhibit the production of nitric oxide (NO), which is a key mediator of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been found to possess various biological activities. Furthermore, it has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities. However, it should be noted that 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has not yet been tested in humans, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several potential future directions for the study of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one. First, further studies are needed to elucidate the exact mechanism of action of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one. Second, further studies are needed to investigate the safety and efficacy of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one in humans. Third, further studies are needed to investigate the potential applications of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Fourth, further studies are needed to investigate the potential synergistic effects of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one with other drugs. Finally, further studies are needed to investigate the potential for 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one to be used as a drug delivery system.
Propiedades
IUPAC Name |
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c8-7(9,10)5-1-2-6(14)13(12-5)4-3-11/h1-2H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRSJJOKNBVWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



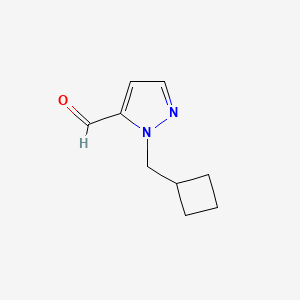

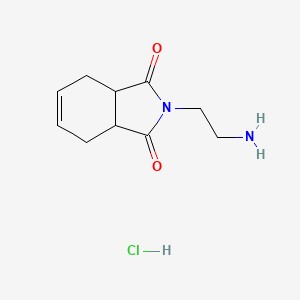
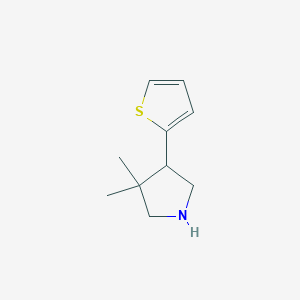
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489296.png)
![1-{[(Morpholin-4-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489297.png)
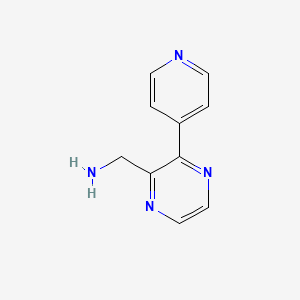
![1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1489300.png)
